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2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is the anaplastic lymphoma kinase (ALK-5) . ALK-5 is a receptor tyrosine kinase in the insulin receptor superfamily . It plays a crucial role in cell growth and differentiation .
Mode of Action
this compound acts as an inhibitor of ALK-5 . By binding to the kinase, it prevents the phosphorylation and activation of the enzyme . This inhibition disrupts the signal transduction pathway, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The compound affects the ALK-5 signaling pathway . This pathway is involved in numerous cellular processes, including cell proliferation, differentiation, and survival . By inhibiting ALK-5, the compound disrupts these processes, leading to potential anti-tumor effects .
Result of Action
The inhibition of ALK-5 by this compound can lead to anti-tumor effects . By disrupting the signaling pathways that promote cell growth and survival, the compound can potentially inhibit the growth of tumors where the ALK-5 enzyme is implicated .
Biochemical Analysis
Biochemical Properties
It is known to be a synthetic intermediate of anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors are a class of drugs that block the action of ALK, a protein that can promote the growth of cancer cells .
Cellular Effects
As a synthetic intermediate of ALK inhibitors, it may influence cell function by inhibiting the action of ALK, thereby preventing the growth of cancer cells .
Molecular Mechanism
As a synthetic intermediate of ALK inhibitors, it may exert its effects at the molecular level by binding to ALK and inhibiting its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves the alkylation and chlorination of 4-aminobenzoic acid . The specific steps include:
Alkylation: 4-aminobenzoic acid is alkylated using isopropylsulfonyl chloride under basic conditions.
Chlorination: The resulting product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 2 and 5 positions of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols under basic or acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine yields a corresponding amine derivative, while oxidation with m-CPBA forms a sulfone .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves a multi-step process that includes nucleophilic substitution reactions and oxidation. The method typically employs starting materials such as 2-aminothiophenol, bromoisopropane, and 2,4,5-trichloropyrimidine under alkaline conditions. The overall reaction is characterized by high yields and relative simplicity compared to other synthetic routes .
Key Reaction Steps:
- Nucleophilic Substitution: 2-Aminothiophenol reacts with bromoisopropane.
- Formation of Pyrimidine: The intermediate undergoes further reaction with 2,4,5-trichloropyrimidine.
- Oxidation: Sodium tungstate is used as a catalyst in the oxidation step to yield the final product.
Biological Activities
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in cancer progression.
Anticancer Activity
The compound has been studied for its potential as an anticancer agent, specifically targeting Anaplastic Lymphoma Kinase (ALK). It is noted for its effectiveness in treating ALK-positive metastatic non-small cell lung cancer (NSCLC), especially in patients who have shown resistance to other therapies like crizotinib .
Case Study:
- Patient Response: In clinical trials, patients treated with formulations containing this compound demonstrated improved outcomes compared to traditional therapies. The compound's ability to inhibit ALK has been linked to reduced tumor growth and improved patient survival rates.
Therapeutic Applications
The primary therapeutic application of this compound lies in oncology. Its role as a targeted therapy for specific cancer types positions it as a valuable addition to the arsenal of anticancer drugs.
Potential Uses:
- Treatment of ALK-positive NSCLC.
- Development of combination therapies with existing chemotherapeutic agents to enhance efficacy and reduce resistance.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine: Known for its high reactivity and versatility in organic synthesis.
4-Pyrimidinamine,2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl): Similar structure but different functional groups, leading to varied reactivity and applications.
(2,5-Dichloropyrimidin-4-yl)[2-(propan-2-yl)sulfonyl]phenylamine: Another closely related compound with distinct properties and uses.
Uniqueness
This compound stands out due to its specific combination of chlorine and isopropylsulfonyl groups, which confer unique reactivity and biological activity . This makes it a valuable compound in both research and industrial applications.
Biological Activity
2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a synthetic compound with notable biological activity, particularly in the realm of cancer research. This compound is identified as a potential anaplastic lymphoma kinase (ALK) inhibitor, which has implications for the treatment of various cancers. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
CAS Number | 761440-16-8 |
Molecular Formula | C13H13Cl2N3O2S |
Molecular Weight | 346.23 g/mol |
Melting Point | 151°C |
Purity | ≥97.0% (HPLC) |
The primary mechanism through which this compound exerts its biological effects is by inhibiting ALK, a receptor tyrosine kinase implicated in several malignancies. Inhibition of ALK leads to reduced cell proliferation and survival in cancer cells that are dependent on this pathway.
Biological Activity
Research has demonstrated several biological activities associated with this compound:
- Antitumor Activity : Studies indicate that this compound shows significant antitumor effects in vitro and in vivo, particularly against ALK-positive tumors. The inhibition of ALK results in decreased tumor growth and increased apoptosis in cancer cells .
- Anti-inflammatory Effects : Similar compounds within its class have shown anti-inflammatory properties, suggesting potential for broader therapeutic applications beyond oncology. For instance, some derivatives have been noted to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-1beta .
- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest at the G1/S phase, which is critical for preventing the proliferation of cancer cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy and potential applications of this compound:
- In Vitro Studies : In laboratory settings, this compound has been tested against various cancer cell lines, showing IC50 values indicative of potent activity against ALK-dependent cancers .
- In Vivo Efficacy : Animal models treated with the compound demonstrated significant tumor regression compared to control groups. These studies support its potential as a therapeutic agent for patients with ALK-positive tumors .
- Comparative Analysis : When compared to other known ALK inhibitors, this compound exhibited favorable pharmacokinetic properties and stability, making it a candidate for further development .
Properties
IUPAC Name |
2,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(14)7-16-13(15)18-12/h3-8H,1-2H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVLDJAVSQZSKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30732887 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
761440-16-8 | |
Record name | 2,5-Dichloro-N-[2-(propane-2-sulfonyl)phenyl]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30732887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-N-[2-[(1-methylethyl)sulfonyl]phenyl]-4-pyrimidinamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the significance of 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine in the synthesis of Ceritinib?
A1: this compound (compound 3) serves as a key building block in the synthesis of Ceritinib dihydrochloride (compound 4) []. The research highlights a novel preparation method where compound 3 is coupled with another molecule (compound 1-dihydrochloride) to produce Ceritinib dihydrochloride. The high purity of compound 3 (≥ 99.5%) contributes to the overall high purity of the final Ceritinib product [].
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